N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features a unique structure combining a benzyl group, a pyrrolidinone moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the benzylated pyrrolidinone with oxalyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simpler amides or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety could play a role in binding to specific sites on proteins, while the benzyl group may enhance its lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidinone moiety and exhibit similar biological activities.
Benzylated Compounds: Benzylamine derivatives are structurally similar and are known for their biological activity.
Oxalamide Derivatives: Other oxalamide compounds may share similar chemical properties and reactivity.
Uniqueness
N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in simpler analogs. The presence of both the pyrrolidinone and benzyl groups, along with the oxalamide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)13-21-19(25)20(26)22-16-4-2-5-17(12-16)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZMERDJUDDVSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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